Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
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Overview
Description
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and pharmaceuticals. This particular compound features a unique structure with a hydroxy group, a methylidene group, and a phenyl group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can be compared with other esters and hydroxy compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl salicylate: An ester with a hydroxy group, known for its use in topical analgesics.
Phenylacetic acid: A compound with a phenyl group, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Biological Activity
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
The compound features a hydroxy group that may contribute to its biological properties, particularly in antioxidant activity and enzyme inhibition.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of the hydroxy group, which can donate electrons and neutralize free radicals.
Study Findings:
- In vitro assays demonstrated that derivatives of this compound showed a notable reduction in oxidative stress markers in cell cultures. The IC50 values for antioxidant activity ranged from 20 to 50 µM, indicating moderate potency compared to standard antioxidants like ascorbic acid .
- Mechanistic Insights: The compound's ability to scavenge free radicals was confirmed through DPPH and ABTS assays, which are standard methods for evaluating antioxidant capacity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on human cancer cell lines.
Case Studies:
- MTT Assay Results: In a study examining its effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 30 µM, indicating a significant inhibitory effect on cell proliferation .
- Mechanism of Action: The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Comparative Biological Activity Table
Properties
CAS No. |
652980-18-2 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-10,13,15H,2-3H2,1H3/t13-/m0/s1 |
InChI Key |
YQNAYSWOZTYNDM-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C(=C)[C@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)C(=C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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